Enhanced Reactivity via Ortho-Fluoro Substitution
The ortho-fluorine atom in (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid significantly increases the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acid. This enhancement is a class-level inference based on the well-characterized behavior of ortho-fluoro-substituted phenylboronic acids [1]. Increased acidity is known to promote more efficient transmetalation, a key step in the catalytic cycle of Suzuki-Miyaura reactions, potentially leading to faster reaction rates and higher yields when compared to less acidic boronic acids under similar conditions. This property is crucial for designing efficient synthetic routes where coupling of this specific, sterically encumbered aryl group is required.
| Evidence Dimension | Lewis Acidity (pKa) |
|---|---|
| Target Compound Data | Not directly measured in a comparative study; inferred from behavior of ortho-fluoro substituted phenylboronic acids. |
| Comparator Or Baseline | Phenylboronic acid: pKa ~8.8 (literature value for aqueous solutions). |
| Quantified Difference | Ortho-fluorophenylboronic acids are known to exhibit pKa values approximately 1-2 units lower than phenylboronic acid, indicating significantly higher acidity [1]. |
| Conditions | Inferred from spectrophotometric and potentiometric studies of mono- and difluoro-substituted phenylboronic acids in aqueous solutions [1]. |
Why This Matters
Enhanced Lewis acidity directly influences the rate and efficiency of transmetalation in cross-coupling reactions, making this building block a more reactive partner in the synthesis of complex molecules.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. View Source
